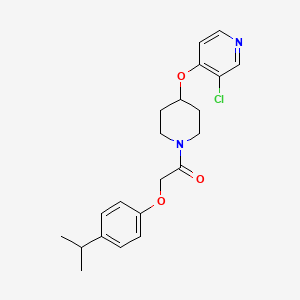

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c1-15(2)16-3-5-17(6-4-16)26-14-21(25)24-11-8-18(9-12-24)27-20-7-10-23-13-19(20)22/h3-7,10,13,15,18H,8-9,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHWRNSDTIYRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyridine derivative: This involves the chlorination of pyridine to obtain 3-chloropyridine.

Formation of the piperidine derivative: Piperidine is reacted with an appropriate reagent to introduce the desired substituents.

Coupling reactions: The pyridine and piperidine derivatives are coupled using a suitable coupling agent to form the intermediate compound.

Final assembly: The intermediate is then reacted with 4-isopropylphenol under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the existing functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenoxy moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone (CAS: 1489257-90-0)

- Key Differences :

- Replaces the 3-chloropyridinyloxy group with a 4-chlorophenyl-hydroxy-piperidine.

- Features a pyrazole ring substituted with 4-chlorophenyl and methyl groups.

- Dual 4-chlorophenyl groups may enhance hydrophobic binding but reduce metabolic stability due to oxidative susceptibility .

Compound B : 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone (EP 1 808 168 B1)

- Key Differences: Substitutes the pyridinyloxy and phenoxy groups with a pyrazolo-pyrimidinyl sulfone and pyridin-2-yl moiety.

- Implications :

Compound C : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)

Physicochemical and Pharmacokinetic Properties

*Calculated using ChemDraw.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound with a complex structure that suggests significant potential for various biological activities. This compound features a chloropyridine moiety, a piperidine ring, and a phenoxypropanone framework, making it a candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.84 g/mol

- Structural Features : The presence of the chloropyridine enhances receptor binding capabilities, while the piperidine and phenoxy groups contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Neuropharmacology : Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Receptor Binding : Studies have shown that it can effectively bind to certain receptors, indicating possible therapeutic benefits.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, which could be relevant for drug development.

The mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Modulation of receptor activity (e.g., G-protein coupled receptors).

- Inhibition of enzymes linked to neurotransmitter degradation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential treatment for neurodegenerative diseases | |

| Receptor Binding | Effective binding to neurotransmitter receptors | |

| Enzyme Inhibition | Inhibitory effects on specific enzymes |

Case Study: Neuropharmacological Applications

A study exploring the effects of this compound on animal models showed promising results in improving cognitive functions related to memory and learning. The compound was administered in varying doses, revealing dose-dependent improvements in performance on memory tasks.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its biological activity:

| Compound Name | Description |

|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Similar structural components with different substituents |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties |

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

- In vivo Studies : To understand the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate its interaction with specific biological targets.

- Comparative Studies : To assess its efficacy against similar compounds.

Q & A

Basic: What are the key steps and optimized reaction conditions for synthesizing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps include:

- Step 1 : Functionalization of piperidine via nucleophilic aromatic substitution between 3-chloro-4-hydroxypyridine and a piperidinyl precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Step 2 : Etherification of the piperidine intermediate with 4-isopropylphenoxyethyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) in THF at reflux .

Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control to minimize side reactions, and catalyst loading to maximize yield (typically 60–75% after purification via column chromatography) .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the connectivity of the piperidinyl, chloropyridinyl, and isopropylphenoxy groups. For example, the singlet for the ketone carbonyl appears at ~200–210 ppm in ¹³C NMR, while aromatic protons resonate between 6.5–8.5 ppm in ¹H NMR .

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the chloropyridinyl and phenoxy groups, which influences biological activity. Crystallization in ethanol/water mixtures is commonly used .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₄ClN₂O₃) .

Basic: What in vitro biological screening approaches are recommended to assess this compound’s activity?

- Enzyme Inhibition Assays : Use fluorogenic substrates or radiometric assays to measure inhibition of kinases (e.g., JAK2 or PI3K) at varying concentrations (IC₅₀ determination) .

- Cell Viability Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays, with dose-response curves (1 nM–100 μM) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using ³H-labeled ligands to calculate Ki values .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substitutions on the chloropyridinyl or isopropylphenoxy groups?

- Systematic Substituent Variation : Replace the 3-chloro group on pyridine with fluoro, methyl, or methoxy groups to assess steric/electronic effects. Similarly, modify the isopropyl group to tert-butyl or cyclopropyl to study hydrophobic interactions .

- Biological Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. For example, replacing chlorine with fluorine may enhance metabolic stability but reduce target affinity .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Advanced: What methodologies are recommended to resolve contradictions in reported biological activities across studies?

- Standardized Assay Protocols : Harmonize experimental conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability. Cross-validate results in 2–3 independent labs .

- Meta-Analysis of Published Data : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in assay pH or temperature .

- Orthogonal Validation : Confirm activity via unrelated methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Advanced: How can the metabolic stability and pharmacokinetic (PK) profile of this compound be improved for in vivo studies?

- Prodrug Strategies : Introduce ester or carbonate moieties at metabolically labile sites (e.g., the ketone group) to enhance oral bioavailability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS. For example, blocking oxidation of the piperidine ring with deuterium substitution .

- PK Optimization : Adjust logP via substituent modification (e.g., replacing isopropyl with trifluoromethyl to balance solubility and membrane permeability) .

Advanced: What strategies can mitigate off-target effects observed in cellular assays?

- Selectivity Profiling : Screen against panels of related targets (e.g., 100+ kinases) to identify off-target interactions. Use kinome-wide inhibitory heatmaps for visualization .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Fragment-Based Design : Deconstruct the molecule to identify minimal pharmacophores, reducing complexity and off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.